Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]-
Description
BW373U86 is a nonpeptidic, systemically active delta (δ) opioid receptor agonist with the IUPAC name (+)-4-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide dihydrochloride . Its structure features a methanone core linked to a 2,5-dimethyl-3-furanyl group and a piperazinyl moiety substituted with a 4-phenyl-2-thiazolylmethyl group. This compound is notable for its δ-opioid selectivity, lack of mu (μ)- or kappa (κ)-opioid receptor activity, and unique behavioral effects, including convulsions at higher doses .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-12-18(16(2)26-15)21(25)24-10-8-23(9-11-24)13-20-22-19(14-27-20)17-6-4-3-5-7-17/h3-7,12,14H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTFMCHLWYFQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133099 | |
| Record name | (2,5-Dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207028-06-5 | |
| Record name | (2,5-Dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207028-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Furanation
The 2,5-dimethylfuran ring is synthesized via Paal-Knorr cyclization of hexane-2,5-dione with ammonium acetate in acetic acid. Subsequent oxidation introduces the carboxylic acid group:
Procedure:
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React hexane-2,5-dione (10 mmol) with ammonium acetate (12 mmol) in glacial acetic acid (50 mL) at 110°C for 6 hours.
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Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (yield: 78%).
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Oxidize 2,5-dimethylfuran (1.0 g) with KMnO₄ (3.0 g) in H₂SO₄ (10%, 50 mL) at 60°C for 4 hours.
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Acidify to pH 2, filter, and recrystallize (ethanol/water) to obtain 2,5-dimethylfuran-3-carboxylic acid (yield: 65%).
Preparation of 1-(4-Phenyl-2-thiazolylmethyl)piperazine
Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed using 4-phenylthioamide and α-bromoacetophenone:
Reaction Scheme:
Steps:
Piperazine Functionalization
Mitsunobu alkylation links the thiazole to piperazine:
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Dissolve 4-phenyl-2-thiazolylmethanol (3 mmol), piperazine (3.3 mmol), and triphenylphosphine (3.6 mmol) in THF (20 mL).
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Add diethyl azodicarboxylate (3.6 mmol) dropwise at 0°C, then stir at room temperature for 12 hours.
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Concentrate and purify via flash chromatography (CH₂Cl₂:MeOH 9:1) to yield 1-(4-phenyl-2-thiazolylmethyl)piperazine (yield: 68%).
Coupling via Friedel-Crafts Acylation
The methanone bridge is established using Friedel-Crafts acylation under Lewis acid catalysis:
Procedure:
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Combine 2,5-dimethylfuran-3-carboxylic acid (2 mmol) and SOCl₂ (5 mL), reflux for 2 hours to form the acyl chloride.
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Add 1-(4-phenyl-2-thiazolylmethyl)piperazine (2 mmol) and AlCl₃ (4 mmol) in dry CH₂Cl₂ (30 mL) at 0°C.
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Warm to room temperature, stir for 6 hours, then quench with ice-cold HCl (1 M).
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Extract with CH₂Cl₂, dry over MgSO₄, and purify via HPLC (C18 column, acetonitrile/water).
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃, 0°C → rt | 72 | 95 |
| FeCl₃, reflux | 58 | 88 |
| BF₃·OEt₂, −20°C | 65 | 91 |
Alternative Synthetic Routes
Ullmann Coupling for Direct Arylation
A palladium-catalyzed approach avoids pre-functionalized intermediates:
Grignard Addition-Ketone Formation
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Treat 2,5-dimethylfuran-3-carbonyl chloride (2 mmol) with piperazine-thiazole MgBr (2.2 mmol) in THF at −78°C.
Analytical Characterization
Key Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 6.15 (s, 1H, furan-H), 3.85 (s, 2H, CH₂-thiazole), 2.75–2.60 (m, 8H, piperazine), 2.35 (s, 6H, furan-CH₃).
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HRMS (ESI+): m/z calcd for C₂₃H₂₄N₃O₂S [M+H]⁺ 414.1584, found 414.1586.
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Optimization : Modifying the thiazolylmethyl or furanyl groups (e.g., replacing with benzo[d][1,3]dioxol as in ) may reduce toxicity while retaining bioactivity.
- Species Variability: BW373U86’s effects in primates (e.g., lack of antinociception ) contrast with rodent studies, highlighting translational challenges.
Biological Activity
Overview
Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- is a complex organic compound characterized by its unique structural features, including a furan ring, a thiazole ring, and a piperazine moiety. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The chemical structure of Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- can be represented as follows:
This structure consists of:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiazole ring : A five-membered ring containing both sulfur and nitrogen.
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
Antimicrobial Properties
Research indicates that Methanone derivatives exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown broad-spectrum activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Bactericidal | |
| Escherichia coli | Bacteriostatic | |
| Candida albicans | Antifungal |
Antiviral Activity
Methanone derivatives have been investigated for their potential antiviral effects. Compounds with similar structural motifs have shown efficacy against viral infections by inhibiting viral replication or interfering with viral entry into host cells.
Anticancer Properties
The anticancer potential of Methanone is particularly noteworthy. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| HeLa (cervical cancer) | Apoptosis induction | |
| MCF-7 (breast cancer) | Cell cycle arrest | |
| A549 (lung cancer) | Inhibition of proliferation |
The biological activity of Methanone is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example:
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as DNA replication or protein synthesis.
- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors influencing cell signaling pathways.
Case Studies
- Antimicrobial Study : A study investigating the antimicrobial effects of Methanone derivatives found that certain compounds exhibited significant activity against antibiotic-resistant strains of bacteria. The results suggested that these compounds could serve as lead candidates for developing new antimicrobial agents.
- Anticancer Research : Another study focused on the anticancer properties of Methanone analogs revealed that these compounds could effectively induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for Methanone derivatives with piperazine and thiazole moieties?
Synthesis typically involves multi-step reactions:
- Step 1 : Functionalize the piperazine core via alkylation or acylation. For example, coupling 4-phenyl-2-thiazolylmethyl chloride with piperazine under inert conditions (e.g., DMF, K₂CO₃) .
- Step 2 : Introduce the 2,5-dimethyl-3-furanyl group via nucleophilic substitution or Friedel-Crafts acylation. Solvent choice (e.g., ethanol, THF) and temperature (60–80°C) significantly impact yield .
- Characterization : Confirm intermediates using LC-MS and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- NMR : ¹H/¹³C NMR to identify protons and carbons in the furanyl, thiazolyl, and piperazinyl groups. Aromatic protons in the 6.5–8.5 ppm range are typical .
- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-N stretches (piperazine) at 1200–1250 cm⁻¹ .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, especially for chiral centers .
Q. What preliminary bioactivity assays are suitable for this compound?
Screen for:
- Enzyme inhibition : Test against kinases or GPCRs (e.g., via fluorescence-based assays) due to the thiazole and piperazine motifs’ affinity for ATP-binding pockets .
- Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and binding modes?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). The thiazole ring often participates in π-π stacking with aromatic residues .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Purity Analysis : Verify via HPLC (≥95% purity) to rule out impurities affecting results. Contradictions may arise from unaccounted byproducts .
- Assay Optimization : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare datasets across PubChem, DSSTox, and peer-reviewed studies to identify trends (e.g., substituent effects on potency) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Modify Substituents : Replace the 4-phenylthiazole with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity. The 2,5-dimethylfuran’s lipophilicity can be tuned with methoxy or nitro groups .
- Scaffold Hopping : Replace piperazine with morpholine or diazepane to alter pharmacokinetics (e.g., logP, solubility) .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .
Q. What advanced techniques optimize synthetic yield and scalability?
- Catalysis : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling to introduce aryl groups efficiently .
- Flow Chemistry : Improve reproducibility in multi-step syntheses by controlling residence time and temperature .
- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (e.g., solvent ratio, catalyst loading) .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–7.6 (thiazole C-H), δ 2.3–2.7 (piperazine CH₂) | |
| ¹³C NMR | δ 170–175 (C=O), δ 150–155 (thiazole C=N) | |
| IR | 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N) |
Q. Table 2: Computational Parameters for Docking Studies
| Software | Force Field | Grid Box Size (ų) | Reference |
|---|---|---|---|
| AutoDock Vina | AMBER | 20 × 20 × 20 | |
| Schrödinger | OPLS4 | 25 × 25 × 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
